molecular formula C13H21FN2 B5709274 N'-ethyl-N'-[(2-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine

N'-ethyl-N'-[(2-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B5709274
M. Wt: 224.32 g/mol
InChI Key: DDFWEACUNALCAS-UHFFFAOYSA-N
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Description

N’-ethyl-N’-[(2-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine is an organic compound that belongs to the class of secondary amines It features a fluorophenyl group attached to an ethyl-dimethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N’-[(2-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine typically involves the reaction of 2-fluorobenzyl chloride with N,N-dimethylethylenediamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of catalysts and more efficient purification techniques, such as recrystallization or chromatography, can also be employed to enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N’-[(2-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: N-oxides of the original amine.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N’-ethyl-N’-[(2-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-ethyl-N’-[(2-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the ethyl-dimethylamine backbone can modulate the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethylenediamine: Lacks the fluorophenyl group, resulting in different chemical and biological properties.

    2-fluorobenzylamine: Contains the fluorophenyl group but lacks the ethyl-dimethylamine backbone.

    N-ethyl-N-methyl-2-fluoroaniline: Similar structure but with different substitution patterns on the nitrogen atoms.

Uniqueness

N’-ethyl-N’-[(2-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine is unique due to the combination of the fluorophenyl group and the ethyl-dimethylamine backbone, which imparts distinct chemical reactivity and potential biological activity. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

N'-ethyl-N'-[(2-fluorophenyl)methyl]-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN2/c1-4-16(10-9-15(2)3)11-12-7-5-6-8-13(12)14/h5-8H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFWEACUNALCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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